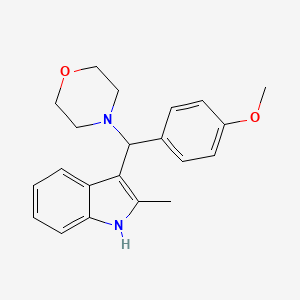![molecular formula C24H30N6OS B12160312 N'-{(Z)-[4-(diethylamino)phenyl]methylidene}-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12160312.png)
N'-{(Z)-[4-(diethylamino)phenyl]methylidene}-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung mit der Summenformel C24H30N6OS ist ein komplexes organisches Molekül, das in verschiedenen wissenschaftlichen Bereichen Interesse geweckt hat.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von C24H30N6OS beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode umfasst die Kondensation spezifischer Amine mit Aldehyden oder Ketonen, gefolgt von Cyclisierung und anschließenden Modifikationen der funktionellen Gruppen. Die Reaktionsbedingungen erfordern oft kontrollierte Temperaturen, spezifische Lösungsmittel und Katalysatoren, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Industrielle Produktionsverfahren
Die industrielle Produktion von C24H30N6OS kann große Batchreaktoren umfassen, in denen die Reaktionsparameter sorgfältig kontrolliert werden. Der Einsatz von automatisierten Systemen zur Überwachung und Anpassung der Reaktionsbedingungen ist entscheidend, um die Konsistenz und Qualität zu gewährleisten. Reinigungsprozesse wie Umkristallisation, Chromatographie und Destillation werden eingesetzt, um das Endprodukt zu isolieren.
Chemische Reaktionsanalyse
Arten von Reaktionen
C24H30N6OS : unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen mit Reagenzien wie Lithiumaluminiumhydrid können bestimmte funktionelle Gruppen im Molekül in die entsprechenden Alkohole oder Amine umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können auftreten, bei denen bestimmte Gruppen im Molekül durch andere Nucleophile ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Wasserstoffperoxid und andere Oxidationsmittel unter sauren oder basischen Bedingungen.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid und katalytische Hydrierung.
Substitution: Halogenierte Lösungsmittel, Basen wie Natriumhydroxid und Nucleophile wie Amine oder Thiole.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen funktionellen Gruppen ab, die in C24H30N6OS vorhanden sind. Beispielsweise kann die Oxidation Sulfoxide oder Sulfone ergeben, während die Reduktion Alkohole oder Amine produzieren kann.
Wissenschaftliche Forschungsanwendungen
C24H30N6OS : hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und zur Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Untersucht auf sein Potenzial als biochemische Sonde oder Inhibitor in enzymatischen Studien.
Medizin: Wird auf sein therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten untersucht, da es über einzigartige pharmakologische Eigenschaften verfügt.
Industrie: Wird bei der Entwicklung von fortschrittlichen Materialien eingesetzt, darunter Polymere und Nanomaterialien.
Analyse Chemischer Reaktionen
Types of Reactions
C24H30N6OS: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where specific groups within the molecule are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated solvents, bases like sodium hydroxide, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in C24H30N6OS . For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
C24H30N6OS: has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
Der Wirkungsmechanismus von C24H30N6OS beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann diese Zielstrukturen hemmen oder aktivieren, was zu einer Kaskade von biochemischen Ereignissen führt. Die beteiligten Wege umfassen oft Signaltransduktionsmechanismen, bei denen die Verbindung die zellulären Reaktionen moduliert.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
C24H30N6O2S: Eine ähnliche Verbindung mit einem zusätzlichen Sauerstoffatom, das ihre Reaktivität und biologische Aktivität verändern kann.
C24H30N6S: Fehlt das Sauerstoffatom, was möglicherweise ihre Löslichkeit und Interaktion mit biologischen Zielstrukturen beeinflusst.
Einzigartigkeit
C24H30N6OS : ist aufgrund seiner spezifischen Anordnung von Atomen einzigartig, die ihr besondere chemische und physikalische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C24H30N6OS |
|---|---|
Molekulargewicht |
450.6 g/mol |
IUPAC-Name |
N-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H30N6OS/c1-5-29(6-2)21-14-10-19(11-15-21)16-25-26-22(31)17-32-24-28-27-23(30(24)7-3)20-12-8-18(4)9-13-20/h8-16H,5-7,17H2,1-4H3,(H,26,31)/b25-16- |
InChI-Schlüssel |
MLPATXSLLBCUPD-XYGWBWBKSA-N |
Isomerische SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C\C2=CC=C(C=C2)N(CC)CC)C3=CC=C(C=C3)C |
Kanonische SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC=C(C=C2)N(CC)CC)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12160232.png)


![N-{1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B12160241.png)
![N-[(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(prop-2-en-1-ylamino)prop-1-en-2-yl]-4-methoxybenzamide](/img/structure/B12160260.png)

![1-(2-methyl-1H-indol-3-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]ethanone](/img/structure/B12160270.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(ethylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12160283.png)
![N'~1~,N'~4~-bis[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide](/img/structure/B12160288.png)
![(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B12160290.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12160294.png)
![methyl 5-[2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B12160300.png)
![2,4,6,6-tetramethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione](/img/structure/B12160306.png)
![N~3~-(2-chloro-7H-purin-6-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-beta-alaninamide](/img/structure/B12160314.png)
